molecular formula C10H10N6S B1270546 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol CAS No. 791806-33-2

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270546
CAS No.: 791806-33-2
M. Wt: 246.29 g/mol
InChI Key: ZBTHQOODFXDNOF-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H10N6S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their synthesis and potential pharmacological applications. These compounds, due to their unique chemical structure, have shown significant promise in various therapeutic areas.

  • Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives, similar in structure to the compound , have demonstrated noteworthy analgesic and antioxidant properties (Karrouchi et al., 2016).
  • Antimicrobial Activity : Derivatives of benzimidazole containing 1,2,4-triazole have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial strains (Tien et al., 2016).
  • Anti-inflammatory and Antioxidant Activity : Novel triazole derivatives bearing benzimidazole moiety have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. Some compounds in this class exhibited potential antioxidant and anti-inflammatory activity (Katikireddy et al., 2021).

Application in Material Science

The compound and its derivatives find applications in material science, particularly in the field of corrosion inhibition.

  • Corrosion Inhibition : Benzimidazole derivatives, including those similar to this compound, have shown effectiveness as corrosion inhibitors for metals in various environments. Studies have demonstrated their utility in protecting metals like mild steel in acidic conditions (Ammal et al., 2018); (Yadav et al., 2013).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological activity. For example, some imidazole derivatives have been found to have antihypertensive potential .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. For example, some imidazole derivatives are used as commercial drugs and have been evaluated for safety in clinical trials .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel therapeutic agents .

Properties

IUPAC Name

4-amino-3-(benzimidazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6S/c11-16-9(13-14-10(16)17)5-15-6-12-7-3-1-2-4-8(7)15/h1-4,6H,5,11H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTHQOODFXDNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357259
Record name STK848891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791806-33-2
Record name STK848891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

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